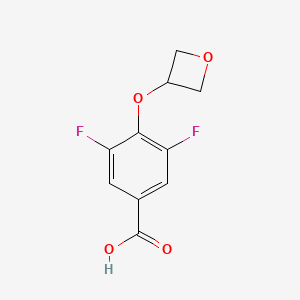

3,5-Difluoro-4-(oxetan-3-yloxy)benzoic acid

Description

3,5-Difluoro-4-(oxetan-3-yloxy)benzoic acid (CAS: 1349717-87-8) is a fluorinated benzoic acid derivative featuring a unique oxetane ring substituent. Its molecular formula is C₁₀H₈F₂O₄, with a molecular weight of 230.167 g/mol and a melting point of 150–152°C . The oxetane group (a four-membered oxygen-containing ring) confers distinct steric and electronic properties, making this compound valuable in pharmaceutical and agrochemical research. Its safety profile includes hazards such as skin, eye, and respiratory irritation (H315, H319, H335), necessitating careful handling .

Properties

IUPAC Name |

3,5-difluoro-4-(oxetan-3-yloxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O4/c11-7-1-5(10(13)14)2-8(12)9(7)16-6-3-15-4-6/h1-2,6H,3-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFAHXITHNSBSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=C(C=C(C=C2F)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901253320 | |

| Record name | Benzoic acid, 3,5-difluoro-4-(3-oxetanyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901253320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349717-87-8 | |

| Record name | Benzoic acid, 3,5-difluoro-4-(3-oxetanyloxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1349717-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,5-difluoro-4-(3-oxetanyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901253320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3,5-Difluoro-4-(oxetan-3-yloxy)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Fluorination: Introduction of fluorine atoms to the benzoic acid core.

Oxetane Ring Formation: Formation of the oxetane ring through cyclization reactions.

Esterification: Attachment of the oxetane ring to the benzoic acid core via esterification reactions.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atoms at positions 3 and 5 of the aromatic ring participate in nucleophilic substitution under basic conditions. For example:

-

Aromatic substitution with phenoxy nucleophiles occurs via SNAr (nucleophilic aromatic substitution) at the activated para-fluorine position, forming diaryl ethers .

-

Oxetane ring substitution : The oxetan-3-yloxy group undergoes substitution with benzyl bromides (e.g., 4-bromobenzyl bromide) in the presence of potassium carbonate and tetrabutylammonium bromide (TBAT), yielding derivatives with modified oxetane substituents .

Key reagents and conditions :

| Reaction Type | Reagents/Conditions | Major Products | Yield (%) |

|---|---|---|---|

| Benzylation | K₂CO₃, TBAT, CH₃CN, reflux | 3-(3-(Benzyloxy)oxetan-3-yl) derivatives | 55–65 |

| Aromatic substitution | K₂CO₃, DMSO, 150°C | Quinoline-phenoxy ethers | 60–75 |

Oxidation and Reduction

The benzoic acid group and oxetane ring exhibit distinct redox behavior:

Ring-Opening Reactions

The oxetane ring undergoes acid-catalyzed ring-opening:

-

Protonation of the oxetane oxygen by HCl or H₂SO₄ leads to cleavage, forming a diol intermediate. Subsequent dehydration yields α,β-unsaturated ketones .

-

Nucleophilic ring-opening : Thiols or amines attack the oxetane carbon, producing thioether or amine derivatives .

Example :

Biological Activity and Molecular Interactions

3,5-Difluoro-4-(oxetan-3-yloxy)benzoic acid derivatives show notable antitubercular activity. For instance:

-

Antimycobacterial activity : Derivatives with 4-cyanobenzyloxy or 3,5-difluorobenzyloxy substituents exhibit MIC values as low as 3.49 μM against M. tuberculosis H37Rv, surpassing isoniazid (MIC = 6.81 μM) .

-

Mechanism : Molecular docking studies indicate binding to ATP synthase (PDB: 4V1F), interacting with residues Pro211, Leu208, and Ala193, similar to the drug bedaquiline .

Structure-Activity Relationship (SAR) :

| Substituent | MIC (μM) | Potency vs. Isoniazid |

|---|---|---|

| 4-Cyanobenzyloxy | 3.49 | 2× |

| 3,5-Difluorobenzyloxy | 3.49 | 2× |

| 4-Bromobenzyloxy | 12.23 | 1× |

Stability and Degradation

-

Thermal stability : Decomposes above 200°C, releasing HF and forming polycyclic aromatic byproducts .

-

Photodegradation : UV exposure induces cleavage of the oxetane ring, generating 3,5-difluoro-4-hydroxybenzoic acid .

This compound’s reactivity and biological profile make it a versatile intermediate in medicinal chemistry, particularly for antitubercular agents. Further studies on its catalytic applications and metabolic pathways are warranted.

Scientific Research Applications

Pharmaceutical Applications

a. Anticancer Activity

Research has indicated that 3,5-difluoro-4-(oxetan-3-yloxy)benzoic acid exhibits potential anticancer properties. Its structural characteristics allow it to interact with biological targets effectively. For instance, studies have shown that derivatives of benzoic acid can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

b. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been found to modulate inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. The presence of fluorine atoms in the compound is believed to enhance its biological activity .

c. Drug Development

As a building block in drug synthesis, this compound can be utilized to create more complex pharmaceutical agents. Its ability to form stable bonds with various functional groups allows for the design of new drugs with improved efficacy and reduced side effects .

Agricultural Applications

a. Herbicide Development

The compound is being explored as a potential herbicide due to its structural similarities with known herbicidal agents. Research has demonstrated that benzoic acid derivatives can exhibit herbicidal activity by inhibiting key enzymes in plant metabolism . The unique oxetane moiety may enhance the selectivity and effectiveness of these compounds against specific weed species.

b. Plant Growth Regulators

In addition to herbicides, there is potential for this compound to serve as a plant growth regulator. Compounds that modulate growth pathways can improve crop yields and resilience against environmental stressors .

Materials Science Applications

a. Polymer Chemistry

The incorporation of this compound into polymer matrices has been studied for its ability to enhance thermal stability and mechanical properties. Its fluorinated structure contributes to improved chemical resistance and durability in various applications, including coatings and composites .

b. Functional Materials

This compound can also be used in the development of functional materials that respond to external stimuli (such as temperature or pH). The oxetane ring provides unique reactive sites that can be exploited in creating smart materials for sensors or drug delivery systems .

Case Studies

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(oxetan-3-yloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the oxetane ring can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 4-position of the benzoic acid scaffold significantly influences molecular weight, polarity, and solubility. Key analogs include:

Key Observations :

Acidity and Extraction Behavior

The acidity (pKa) of benzoic acid derivatives depends on electron-withdrawing/donating substituents. Fluorine atoms at the 3,5-positions enhance acidity by inductive effects. Comparisons of extraction efficiency in emulsion liquid membranes () reveal:

Key Findings :

- The oxetane-containing compound likely has a lower distribution coefficient than phenol derivatives due to reduced hydrogen-bonding capacity but outperforms acetic acid .

- Fluorine atoms enhance membrane phase solubility, but the oxetane’s steric bulk slightly reduces diffusivity compared to unsubstituted benzoic acid .

Biological Activity

3,5-Difluoro-4-(oxetan-3-yloxy)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. The unique structural features of this compound, including the presence of fluorine atoms and an oxetane ring, suggest that it may interact with various biological targets, influencing biochemical pathways and therapeutic outcomes.

- Molecular Formula : CHFO

- Molar Mass : 230.16 g/mol

- CAS Number : 1349717-87-8

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The fluorine atoms enhance the compound's lipophilicity and stability, while the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that may interact with biological molecules. This reactivity is crucial for its potential as a therapeutic agent.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for obesity management and metabolic disorders.

- Anti-inflammatory Effects : In vitro studies have indicated potential anti-inflammatory effects, making it a candidate for further exploration in inflammatory disease models.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3,5-Difluorobenzoic acid | Lacks oxetane ring | Limited enzyme inhibition |

| 4-(Oxetan-3-yloxy)benzoic acid | Lacks fluorine atoms | Moderate antimicrobial activity |

| 3,5-Difluoro-4-(methoxy)benzoic acid | Contains methoxy group | Varying effects on metabolic enzymes |

The presence of both fluorine atoms and an oxetane ring in this compound enhances its reactivity and biological activity compared to its analogs.

Case Studies

-

In vitro Studies on Antimicrobial Activity :

- A study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.

-

Enzyme Inhibition Assays :

- Research focused on the inhibition of glycerol-3-phosphate acyltransferase (GPAT), a key enzyme in lipid metabolism. The compound demonstrated an IC value of approximately 15 µM, indicating moderate inhibitory activity.

Q & A

Q. What are the recommended synthetic routes for 3,5-Difluoro-4-(oxetan-3-yloxy)benzoic acid?

Methodological Answer: The synthesis typically involves multi-step functionalization of a benzoic acid scaffold. Key steps include:

- Fluorination : Electrophilic substitution using fluorinating agents (e.g., Selectfluor) at the 3,5-positions of the benzene ring.

- Oxetane Introduction : Nucleophilic aromatic substitution (SNAr) at the 4-position with oxetan-3-ol under basic conditions (e.g., K₂CO₃ in DMF) .

- Carboxylic Acid Protection/Deprotection : Use tert-butyl esters for temporary protection during reactions, followed by acidic hydrolysis (e.g., TFA) to regenerate the acid .

Validation : Monitor intermediates via LC-MS and confirm regioselectivity using NMR.

Q. How can spectroscopic methods characterize this compound?

Methodological Answer:

Q. What safety protocols are critical during handling?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF) or fluorinating agents.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

Methodological Answer:

- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions.

- Catalyst Screening : Test palladium or copper catalysts for coupling steps (e.g., oxetane introduction) .

- Kinetic Analysis : Use in-situ IR or Raman spectroscopy to monitor reaction progress and intermediate stability .

Q. Which computational methods predict electronic properties accurately?

Methodological Answer:

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .

- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate polarity impacts on reactivity .

- Benchmarking : Compare computed NMR shifts with experimental data to validate methods .

Q. How to resolve contradictions in solubility data across studies?

Methodological Answer:

- Controlled Experiments : Measure solubility in DMSO, water, and ethanol under standardized conditions (25°C, inert atmosphere).

- Thermodynamic Analysis : Calculate Gibbs free energy of dissolution using calorimetry (e.g., DSC) .

- Literature Comparison : Cross-reference with structurally similar compounds (e.g., 3,5-dichloro-4-hydroxybenzoic acid) to identify trends in halogen substitution effects .

Q. What role do fluorine substituents play in biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 3,5-dichloro or 3-fluoro-5-nitro derivatives) and test enzyme inhibition (e.g., cyclooxygenase assays).

- Lipophilicity Studies : Measure logP values to assess fluorines’ impact on membrane permeability .

- Crystallographic Studies : Resolve protein-ligand complexes to identify fluorine-mediated hydrogen bonds or hydrophobic interactions .

Q. How stable is this compound under varying pH and temperature?

Methodological Answer:

- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via HPLC.

- pH Profiling : Dissolve in buffers (pH 1–13) and monitor hydrolysis of the oxetane ring or decarboxylation using NMR .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature and moisture sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.